3-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile
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Overview
Description
3-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile is a complex organic compound that features a pyridine ring substituted with a piperazine and pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrimidine ring, followed by the introduction of the pyrrolidine and piperazine groups. The final step involves the attachment of the pyridine-2-carbonitrile moiety. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve heating under reflux or microwave irradiation to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, green chemistry principles, such as the use of less hazardous solvents and reagents, would be considered to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the nitrogen-containing rings or to reduce nitrile groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions can be employed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine-substituted compounds. Substitution reactions can result in a wide variety of derivatives with different functional groups attached to the aromatic rings.
Scientific Research Applications
3-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Medicine: It has potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in disease pathways.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 3-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target, leading to changes in cellular processes and potentially therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and have similar biological activities.
Pyrimidine derivatives: Compounds with a pyrimidine ring often exhibit similar pharmacological properties.
Piperazine derivatives: These compounds are known for their use in medicinal chemistry and drug design.
Uniqueness
What sets 3-{4-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile apart is its unique combination of these three moieties, which can result in distinct biological activities and interactions with molecular targets. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3-[4-(6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N7/c19-13-15-16(4-3-5-20-15)23-8-10-25(11-9-23)18-12-17(21-14-22-18)24-6-1-2-7-24/h3-5,12,14H,1-2,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOSMOAMNZKRGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NC=N2)N3CCN(CC3)C4=C(N=CC=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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